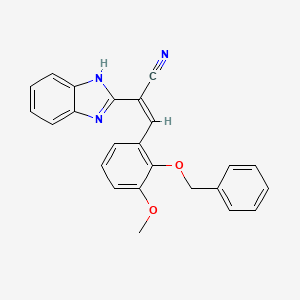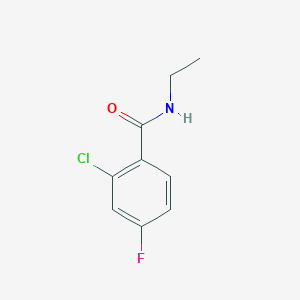
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile is a synthetic organic compound that features a benzimidazole moiety and a substituted phenyl group. Compounds containing benzimidazole structures are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions: Introduction of the methoxy and phenylmethoxy groups can be done through nucleophilic substitution reactions.
Formation of the Enenitrile Moiety: This step might involve the reaction of the benzimidazole derivative with acrylonitrile or similar compounds under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, NH₃).
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted benzimidazole and phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzimidazole structures are often used as ligands in catalytic processes.
Material Science:
Biology and Medicine
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.
Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.
Industry
Pharmaceuticals: Used in the synthesis of various drugs.
Agriculture: Potential use as fungicides or herbicides.
Mechanism of Action
The mechanism of action for compounds like (Z)-2-(1H-benzimidazol-2-yl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile would depend on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, DNA, or other cellular components, disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The core structure, known for its broad range of biological activities.
Phenylmethoxy Derivatives: Compounds with similar substituents on the aromatic ring.
Uniqueness
The unique combination of the benzimidazole core with the specific substituted phenyl group and the enenitrile moiety may confer distinct biological or chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3-methoxy-2-phenylmethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-28-22-13-7-10-18(23(22)29-16-17-8-3-2-4-9-17)14-19(15-25)24-26-20-11-5-6-12-21(20)27-24/h2-14H,16H2,1H3,(H,26,27)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQWWQYWDMABTO-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![propyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate](/img/structure/B5326165.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5326175.png)

![ethyl 2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetate](/img/structure/B5326193.png)


![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326213.png)
![8-(2,4-difluoro-3-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5326219.png)

![5-chloro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5326232.png)
![N-[3-(dimethylamino)propyl]-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride](/img/structure/B5326239.png)

![ethyl 4-[2-(benzyloxy)ethyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5326283.png)
![4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5326291.png)
